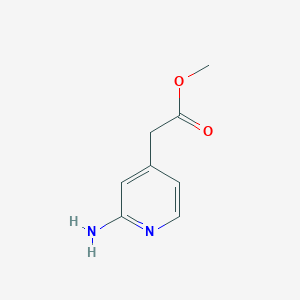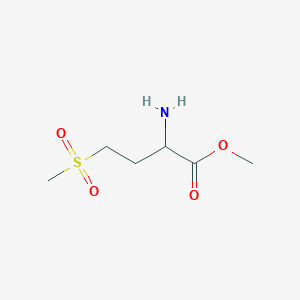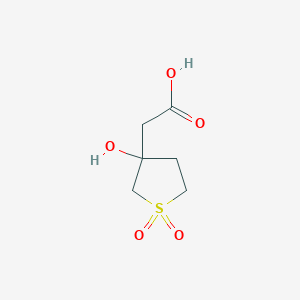
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is a versatile carboxylic acid compound with the molecular formula C6H10O5S and a molecular weight of 194.21 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring with a hydroxyl group and a dioxido group, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the reaction of tetrahydrothiophene derivatives with appropriate oxidizing agents. One common method includes the use of boron tribromide in dichloromethane at low temperatures, followed by the addition of ethanol . This method ensures the formation of the desired hydroxyl and dioxido groups on the tetrahydrothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials and reaction conditions are optimized for large-scale production. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
化学反応の分析
Types of Reactions
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxido group can be reduced to form the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield sulfides.
科学的研究の応用
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dioxido groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid: Similar structure but with an amino group instead of a hydroxyl group.
Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives: These compounds have a similar acetic acid moiety but differ in the ring structure and substituents.
Uniqueness
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of a tetrahydrothiophene ring with both hydroxyl and dioxido groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H10O5S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
2-(3-hydroxy-1,1-dioxothiolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H10O5S/c7-5(8)3-6(9)1-2-12(10,11)4-6/h9H,1-4H2,(H,7,8) |
InChIキー |
JLHBZSIXJMRASY-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



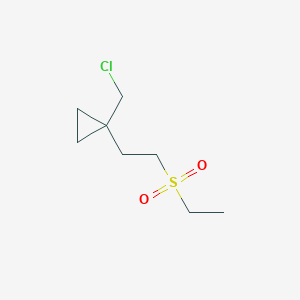
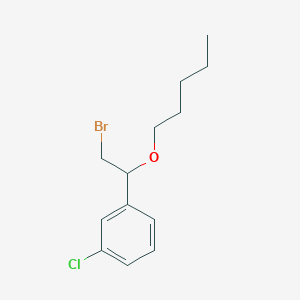
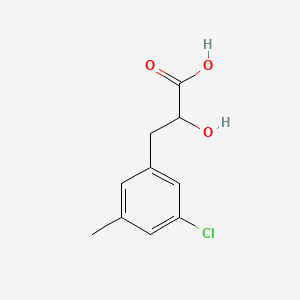
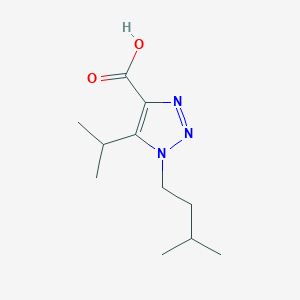

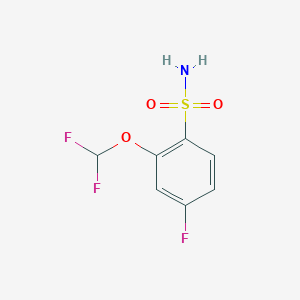
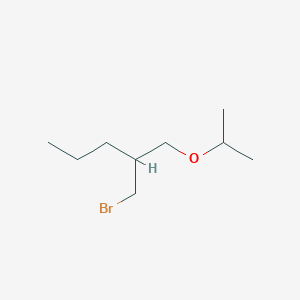
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
